molecular formula C19H17Cl2NO B8580320 6-Chloro-3-(1-(3-chlorophenyl)pent-4-enyl)indolin-2-one

6-Chloro-3-(1-(3-chlorophenyl)pent-4-enyl)indolin-2-one

Cat. No.: B8580320
M. Wt: 346.2 g/mol
InChI Key: IPYQVNLMOWVRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(1-(3-chlorophenyl)pent-4-enyl)indolin-2-one is a useful research compound. Its molecular formula is C19H17Cl2NO and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H17Cl2NO

Molecular Weight

346.2 g/mol

IUPAC Name

6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H17Cl2NO/c1-2-3-7-15(12-5-4-6-13(20)10-12)18-16-9-8-14(21)11-17(16)22-19(18)23/h2,4-6,8-11,15,18H,1,3,7H2,(H,22,23)

InChI Key

IPYQVNLMOWVRJC-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1C2=C(C=C(C=C2)Cl)NC1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a yellow slurry of 6-chloro-3-(1-(3-chlorophenyl)pent-4-enylidene)indolin-2-one (Example 62, Step B) (12.81 g, 37.2 mmol) in MeOH (200 mL) at room temperature was slowly added sodium borohydride (1.689 g, 44.7 mmol). Evolution of gas was observed. The yellow reaction mixture was stirred at room temperature for 30 min. Additional sodium borohydride (1.689 g, 44.7 mmol) was slowly added and the reaction mixture was stirred at room temperature for 1 h. The reaction mixture was poured into water (200 mL). A precipitate formed and the mixture was sonicated for 15 min then filtered. The filtrate was concentrated under reduced pressure to 36 mL and then extracted with EtOAc twice. The organic layers were combined, dried over Na2SO4 and concentrated under reduced pressure to provide the title compound.
Name
6-chloro-3-(1-(3-chlorophenyl)pent-4-enylidene)indolin-2-one
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
1.689 g
Type
reactant
Reaction Step Two
Quantity
1.689 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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